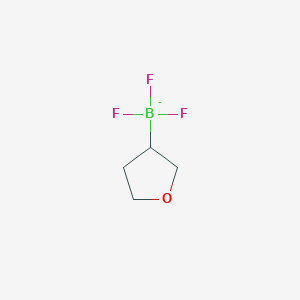
(Tetrahydrofuran-3-yl)trifluoroboronanion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetrahydrofuran-3-yl)trifluoroboronanion, also known as BTF, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. BTF is a versatile and stable reagent that has been used in a variety of applications, including catalysis, organic synthesis, and material science.
科学研究应用
(Tetrahydrofuran-3-yl)trifluoroboronanion has been widely used in various scientific research applications, including catalysis, organic synthesis, and material science. In catalysis, (Tetrahydrofuran-3-yl)trifluoroboronanion has been used as a Lewis acid catalyst for a variety of reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. (Tetrahydrofuran-3-yl)trifluoroboronanion has also been used in organic synthesis as a reagent for the preparation of boronic acids and esters. In material science, (Tetrahydrofuran-3-yl)trifluoroboronanion has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
作用机制
The mechanism of action of (Tetrahydrofuran-3-yl)trifluoroboronanion as a Lewis acid catalyst involves the coordination of the boron atom with the electron-rich substrate. This coordination activates the substrate towards nucleophilic attack, leading to the formation of a new bond. The boron atom in (Tetrahydrofuran-3-yl)trifluoroboronanion is electron-deficient, making it an excellent Lewis acid catalyst.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (Tetrahydrofuran-3-yl)trifluoroboronanion. However, studies have shown that (Tetrahydrofuran-3-yl)trifluoroboronanion is a stable and non-toxic reagent that can be used in various applications without significant adverse effects.
实验室实验的优点和局限性
The advantages of using (Tetrahydrofuran-3-yl)trifluoroboronanion in lab experiments include its stability, ease of synthesis, and versatility. (Tetrahydrofuran-3-yl)trifluoroboronanion is a stable reagent that can be stored for extended periods without significant degradation. The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion is relatively simple and can be performed on a large scale, making it an attractive reagent for various applications. (Tetrahydrofuran-3-yl)trifluoroboronanion is also a versatile reagent that can be used in a variety of reactions.
The limitations of using (Tetrahydrofuran-3-yl)trifluoroboronanion in lab experiments include its sensitivity to moisture and air. (Tetrahydrofuran-3-yl)trifluoroboronanion is sensitive to moisture and air, which can lead to hydrolysis and degradation. Therefore, (Tetrahydrofuran-3-yl)trifluoroboronanion should be handled under dry and inert conditions to ensure its stability.
未来方向
There are several future directions for the research on (Tetrahydrofuran-3-yl)trifluoroboronanion. One direction is the development of new applications for (Tetrahydrofuran-3-yl)trifluoroboronanion in catalysis, organic synthesis, and material science. Another direction is the modification of (Tetrahydrofuran-3-yl)trifluoroboronanion to improve its stability and reactivity. Additionally, the use of (Tetrahydrofuran-3-yl)trifluoroboronanion in combination with other reagents and catalysts could lead to the development of new and efficient synthetic methods. Finally, the use of (Tetrahydrofuran-3-yl)trifluoroboronanion in biological applications, such as imaging and drug delivery, is an exciting area of research that warrants further investigation.
Conclusion:
(Tetrahydrofuran-3-yl)trifluoroboronanion is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. (Tetrahydrofuran-3-yl)trifluoroboronanion is a versatile and stable reagent that has been used in a variety of applications, including catalysis, organic synthesis, and material science. The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion is relatively simple, and it can be performed on a large scale, making it an attractive reagent for various applications. The future directions for the research on (Tetrahydrofuran-3-yl)trifluoroboronanion include the development of new applications, modification of (Tetrahydrofuran-3-yl)trifluoroboronanion to improve its stability and reactivity, and the use of (Tetrahydrofuran-3-yl)trifluoroboronanion in combination with other reagents and catalysts.
合成方法
(Tetrahydrofuran-3-yl)trifluoroboronanion can be synthesized by reacting tetrahydrofuran (THF) with boron trifluoride etherate (BF3-OEt2) in the presence of a base. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently deprotonated to form (Tetrahydrofuran-3-yl)trifluoroboronanion. The synthesis of (Tetrahydrofuran-3-yl)trifluoroboronanion is relatively simple and can be performed on a large scale, making it an attractive reagent for various applications.
属性
IUPAC Name |
trifluoro(oxolan-3-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O/c6-5(7,8)4-1-2-9-3-4/h4H,1-3H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVAKJNRKAHZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCOC1)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


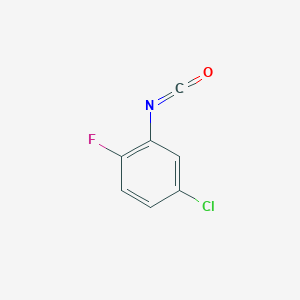
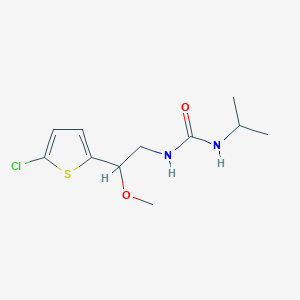

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
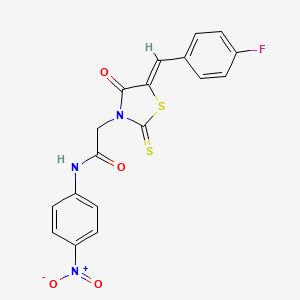
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
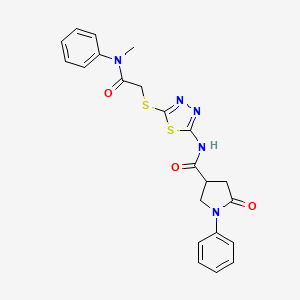
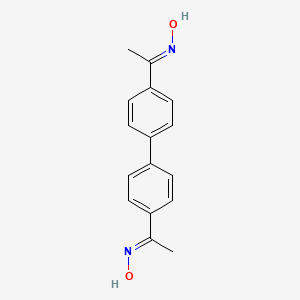
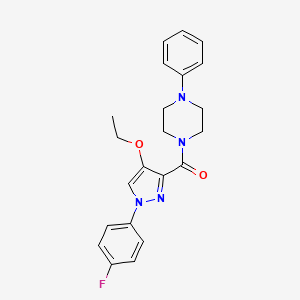
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

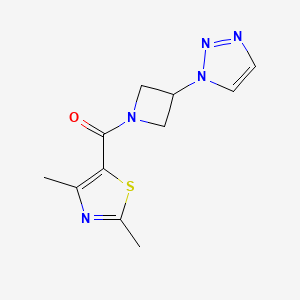
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)